2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide selectively targets mutant forms of EGFR, such as the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of EGFR and inhibits its downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical models of NSCLC. It has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. In clinical trials, this compound has been shown to have a high objective response rate and a longer progression-free survival compared to other EGFR TKIs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide in lab experiments is its specificity for mutant forms of EGFR, which allows for the selective targeting of cancer cells. However, one limitation is the development of resistance to this compound over time, which may limit its long-term efficacy.
Future Directions
For 2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide research include the investigation of its potential use in combination with other targeted therapies or immune checkpoint inhibitors. There is also a need for the development of biomarkers to predict response to this compound and identify patients who are most likely to benefit from treatment. Additionally, the development of novel EGFR TKIs with improved efficacy and safety profiles is an area of ongoing research.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. This compound has also been shown to have a favorable safety profile and fewer side effects compared to other EGFR TKIs.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(3-methylpyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-7-13(17)14(9-10)21-12(3)16(20)19-15-11(2)5-4-8-18-15/h4-9,12H,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOKBDCNLHTSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=C(C=CC=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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